molecular formula C13H15N3O5 B3750470 1-(3,5-dinitrobenzoyl)-4-methylpiperidine

1-(3,5-dinitrobenzoyl)-4-methylpiperidine

Cat. No.: B3750470
M. Wt: 293.27 g/mol
InChI Key: OPFLUGYNSONUMU-UHFFFAOYSA-N
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Description

“1-(3,5-dinitrobenzoyl)-4-methylpiperidine” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 3,5-dinitrobenzoic acid with other reagents. For example, 3,5-dinitrobenzoic acid can be converted to 3,5-dinitrobenzoyl chloride by reaction with either phosphorous pentachloride (PCl5) or thionyl chloride (SOCl2) . In another method, 1-methylpiperazine was added dropwise to a stirred solution of 3,5-dinitrobenzoylchloride in dichloromethane at 0 °C .


Chemical Reactions Analysis

Aldehydes and ketones react with 2,4-dinitrophenylhydrazine reagent to form yellow, orange, or reddish-orange precipitates, whereas alcohols do not react . This suggests that the presence of a precipitate indicates the presence of an aldehyde or ketone .

Safety and Hazards

The safety data sheet for 3,5-dinitrobenzoyl chloride, a related compound, indicates that it is considered hazardous. It causes severe skin burns and eye damage and is suspected of causing genetic defects . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required .

Properties

IUPAC Name

(3,5-dinitrophenyl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-9-2-4-14(5-3-9)13(17)10-6-11(15(18)19)8-12(7-10)16(20)21/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFLUGYNSONUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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